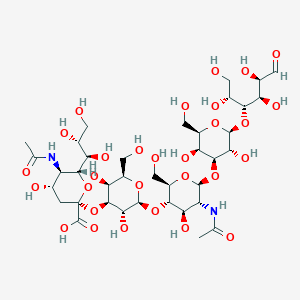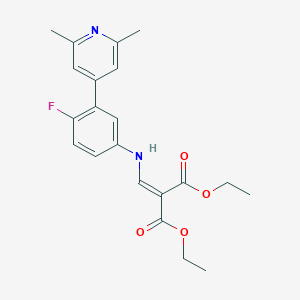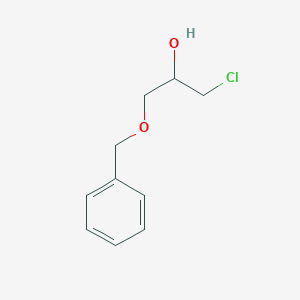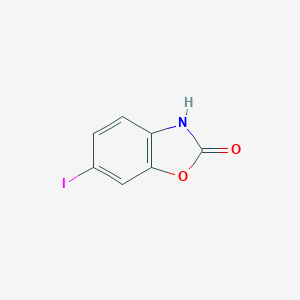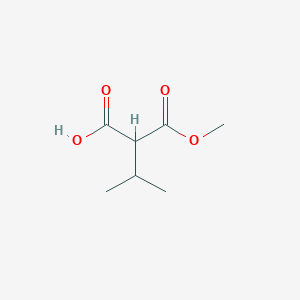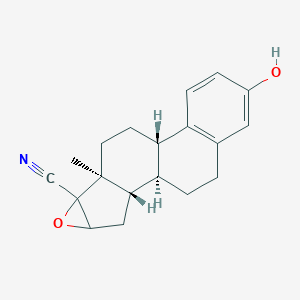![molecular formula C17H17F3N4 B008682 4-(4-Metilpiperazin-1-il)-7-(trifluorometil)pirrolo[1,2-a]quinoxalina CAS No. 109028-09-3](/img/structure/B8682.png)
4-(4-Metilpiperazin-1-il)-7-(trifluorometil)pirrolo[1,2-a]quinoxalina
Descripción general
Descripción
. Este compuesto es ampliamente utilizado en la investigación científica debido a su alta selectividad y potencia.
Aplicaciones Científicas De Investigación
CGS 12066B se utiliza ampliamente en la investigación científica, particularmente en los campos de la neurociencia y la farmacología. Algunas de sus aplicaciones clave incluyen:
Estudios de comportamiento: CGS 12066B se utiliza en modelos animales para estudiar los efectos de la activación del receptor de serotonina sobre el comportamiento.
Desarrollo de fármacos: El compuesto sirve como un estándar de referencia en el desarrollo de nuevos fármacos dirigidos al receptor 5-HT1B.
Métodos De Preparación
La síntesis de CGS 12066B implica múltiples pasos, comenzando con la formación del núcleo de pirrolo[1,2-a]quinoxalina. Los pasos clave incluyen:
Formación del núcleo de pirrolo[1,2-a]quinoxalina: Esto se logra típicamente a través de una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo trifluorometilo: Este paso implica el uso de agentes trifluorometilantes en condiciones específicas para introducir el grupo trifluorometilo en la posición deseada.
Unión de la porción piperazina: El paso final involucra la reacción del intermedio con 4-metilpiperazina para formar el producto deseado.
Análisis De Reacciones Químicas
CGS 12066B experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Mecanismo De Acción
CGS 12066B ejerce sus efectos al unirse selectivamente y activar el receptor de serotonina 5-HT1B. Esta activación conduce a una cascada de eventos de señalización intracelular, incluida la inhibición de la actividad de la adenilato ciclasa y la reducción de los niveles de AMP cíclico . La alta selectividad del compuesto para el receptor 5-HT1B sobre otros subtipos de receptores de serotonina lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor .
Comparación Con Compuestos Similares
CGS 12066B es único en su alta selectividad y potencia para el receptor 5-HT1B. Los compuestos similares incluyen:
Sumatriptán: Un agonista selectivo del receptor 5-HT1B/1D utilizado en el tratamiento de las migrañas.
Zolmitriptán: Otro agonista del receptor 5-HT1B/1D utilizado para el tratamiento de las migrañas.
Naratriptán: Un agonista del receptor 5-HT1B/1D con una vida media más larga en comparación con el sumatriptán.
En comparación con estos compuestos, CGS 12066B se utiliza principalmente en entornos de investigación debido a su alta selectividad para el receptor 5-HT1B y su capacidad para proporcionar información sobre el papel del receptor en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHSCDLMBZYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043730 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109028-09-3 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109028-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGS 12066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109028093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS 12066B-PARENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TB4SXQ7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





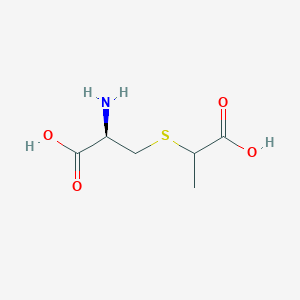
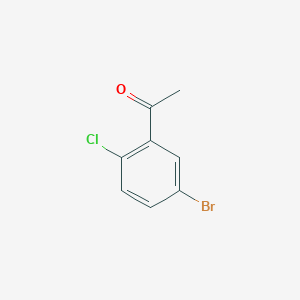
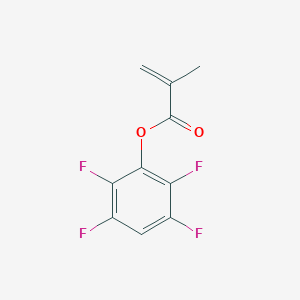
![(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one](/img/structure/B8618.png)
